Cas no 1341764-58-6 (3-Propylpiperidine-2,6-dione)

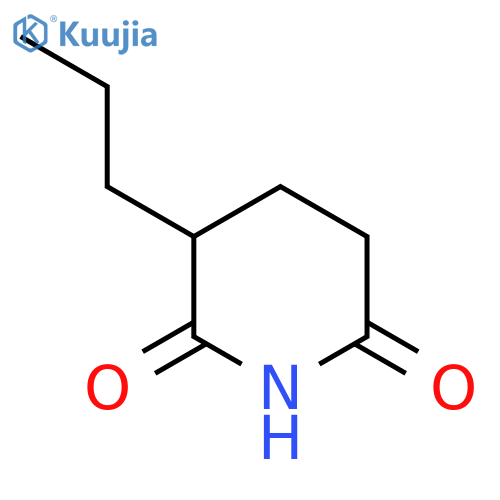

3-Propylpiperidine-2,6-dione structure

商品名:3-Propylpiperidine-2,6-dione

3-Propylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 3-propylpiperidine-2,6-dione

- beta- Methylathylglutarsaureimid

- NE45160

- Z1407007567

- 3-Propylpiperidine-2,6-dione

-

- インチ: 1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11)

- InChIKey: JFKNKVHSXORHEN-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CCC)CCC(N1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 177

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 0.8

3-Propylpiperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-105657-0.05g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 0.05g |

$174.0 | 2023-10-28 | |

| TRC | B523985-10mg |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-105657-0.1g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 0.1g |

$257.0 | 2023-10-28 | |

| Enamine | EN300-105657-10.0g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 10.0g |

$3191.0 | 2023-07-06 | |

| 1PlusChem | 1P019ZW1-250mg |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 250mg |

$516.00 | 2023-12-22 | |

| 1PlusChem | 1P019ZW1-2.5g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 2.5g |

$1859.00 | 2023-12-22 | |

| Enamine | EN300-105657-10g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 10g |

$3191.0 | 2023-10-28 | |

| 1PlusChem | 1P019ZW1-100mg |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 100mg |

$369.00 | 2023-12-22 | |

| Enamine | EN300-105657-1g |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 95% | 1g |

$743.0 | 2023-10-28 | |

| TRC | B523985-100mg |

3-propylpiperidine-2,6-dione |

1341764-58-6 | 100mg |

$ 295.00 | 2022-06-07 |

3-Propylpiperidine-2,6-dione 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

1341764-58-6 (3-Propylpiperidine-2,6-dione) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量